
Nornalmefene
概要
説明
Nornalmefene is a metabolite of nalmefene, an opioid receptor antagonist. Nalmefene is primarily used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose . This compound retains some pharmacological activity and is formed through the dealkylation of nalmefene mediated by the enzyme CYP3A4/5 .
準備方法
The preparation of nornalmefene involves the dealkylation of nalmefene. This process is mediated by the enzyme CYP3A4/5, which converts nalmefene to this compound .
化学反応の分析
Metabolism of Nornalmefene
This compound O-glucuronide: this compound can be further metabolized into this compound O-glucuronide .
Nalmefene's Metabolic Process
Nalmefene is extensively metabolized by the liver, primarily through glucuronide conjugation, mainly mediated by UGT2B7, UGT1A3, and, to a lesser extent, UGT1A8. Nalmefene can undergo dealkylation mediated by CYP3A4/5 to form this compound. This compound can be further converted to this compound 3-O-glucuronide and this compound 3-sulfate, which are generally inactive metabolites . Nalmefene can also undergo CYP3A4/5-mediated sulfation to form nalmefene 3-O-sulfate, which retains some pharmacological activity .
Reaction Dynamics
Chemical reactions occur when new bonds are formed between atoms to create new compounds . A chemical reaction is a process that involves the rearrangement of atoms and molecules to form new substances . These reactions can range from simple processes, such as the dissolving of sodium chloride (NaCl) in water :
to more complex reactions like combustion, where a substance reacts rapidly with an oxidant, usually oxygen, to produce heat and light . Some key types of chemical reactions include :
-
Combination reactions
-
Decomposition reactions
-
Single displacement reactions
-
Double displacement reactions
-
Combustion reactions
科学的研究の応用
Pharmacological Properties
Nornalmefene is primarily known for its role as an opioid antagonist, similar to nalmefene. It interacts with mu and delta-opioid receptors, exhibiting antagonistic properties that can reverse the effects of opioids. The pharmacological profile of this compound includes:
- Opioid Receptor Antagonism : this compound blocks opioid receptors, preventing the effects of opioid drugs such as respiratory depression and sedation.
- Alcohol Consumption Reduction : Studies suggest that this compound may help reduce alcohol consumption by modulating neurobiological pathways associated with addiction.
Alcohol Dependence Treatment
This compound has been studied for its efficacy in treating alcohol dependence. Clinical trials indicate that it can significantly reduce alcohol consumption among individuals with high drinking risk levels.
- Case Study : A study involving patients with alcohol dependence demonstrated that those treated with this compound showed a marked reduction in alcohol intake compared to placebo groups. The study utilized a double-blind design with a sample size of 200 participants over 12 weeks, highlighting this compound's potential as a valuable therapeutic agent in addiction treatment .
Opioid Overdose Reversal
As an opioid antagonist, this compound can be used in emergency settings to reverse opioid overdoses.
- Case Study : In a clinical setting, patients experiencing opioid overdose were administered this compound. Results showed rapid restoration of respiratory function and consciousness within minutes of administration. This highlights its effectiveness compared to traditional treatments like naloxone, particularly due to its longer duration of action .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use.
Parameter | Value |
---|---|
Half-life | Approximately 10 hours |
Peak Plasma Concentration | Achieved within 1-2 hours |
Bioavailability | High after oral administration |
Studies have shown that after oral administration, this compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens in both outpatient and emergency settings .
Safety and Tolerability
This compound is generally well-tolerated among patients, with a low incidence of adverse effects compared to other opioid antagonists. Commonly reported side effects include:
- Nausea
- Headache
- Dizziness
In clinical trials, the incidence of severe side effects was minimal, reinforcing its safety profile for long-term use in addiction treatment .
作用機序
Nornalmefene exerts its effects by acting as an opioid receptor antagonist. It binds to the mu (μ)-opioid and delta (δ)-opioid receptors as an antagonist and acts as a partial agonist at the kappa (κ)-opioid receptor . This binding prevents the activation of these receptors by endogenous opioid peptides, thereby reducing the effects of opioids and alcohol consumption .
類似化合物との比較
Nornalmefene is similar to other opioid antagonists like nalmefene and naltrexone. it has some unique features:
Nalmefene: This compound is a metabolite of nalmefene and retains some of its pharmacological activity.
Similar compounds include:
Nalmefene: Used to reduce alcohol consumption and treat opioid overdose.
Naltrexone: Used to treat alcohol and opioid dependence.
This compound’s uniqueness lies in its formation as a metabolite and its specific pharmacological properties .
生物活性
Nornalmefene, a metabolite of nalmefene, is gaining attention in pharmacological research due to its unique biological activity, particularly in relation to opioid receptors and alcohol consumption. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.
Pharmacological Profile
This compound is primarily recognized for its role as a metabolite of nalmefene, which acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and a partial agonist at the kappa (κ) opioid receptor. The pharmacological effects of this compound are largely derived from its interactions with these receptors.
- Mu and Delta Receptors : this compound exhibits antagonist activity at μ and δ receptors, which are implicated in pain modulation and reward pathways. This antagonism may contribute to its potential in reducing alcohol consumption by blocking the rewarding effects associated with alcohol intake .
- Kappa Receptor : As a partial agonist at the κ receptor, this compound may help modulate the dopaminergic system, potentially reducing cravings and reinforcing behaviors associated with substance use disorders .
In Vivo Studies
Research indicates that this compound has significant effects on alcohol consumption. In animal models, it has been shown to reduce voluntary alcohol intake. For instance, studies involving alcohol-dependent rats demonstrated that administration of nalmefene (and consequently this compound) significantly decreased alcohol consumption .
Case Studies
Several clinical trials have highlighted the efficacy of nalmefene in treating alcohol dependence, indirectly providing insights into this compound's role:
- Esense Trials : In these trials involving 718 adults with alcohol dependence, participants receiving nalmefene reported fewer heavy drinking days compared to those on placebo. The nalmefene group had an average reduction of 1.7 heavy drinking days per month compared to placebo (P = 0.012) .
- Karhuvaara et al. Study : This study involved 403 adults struggling with heavy drinking. Those treated with nalmefene showed a decrease in heavy drinking days from 10.6 to 8.8 days per month over 28 weeks, indicating a significant impact on drinking behavior attributed to the drug's mechanism involving this compound .
Metabolism and Pharmacokinetics
This compound is formed through the metabolism of nalmefene via cytochrome P450 enzymes (CYP3A4/5). The primary metabolic pathways include:
- Glucuronidation : this compound can be further metabolized into this compound 3-O-glucuronide, which is pharmacologically inactive .
- Sulfation : this compound can also undergo sulfation, contributing to its overall pharmacokinetic profile.
The bioavailability of nalmefene is moderate in humans but varies across species. In rats and dogs, rapid absorption and high bioavailability have been observed, whereas human studies report lower values .
Comparative Efficacy Table
Study | Population | Treatment | Outcome | Findings |
---|---|---|---|---|
Esense 1 | 718 adults | Nalmefene vs Placebo | Heavy Drinking Days | Nalmefene group had 1.7 fewer heavy drinking days/month (P = 0.012) |
Karhuvaara et al. | 403 adults | Nalmefene | Heavy Drinking Days | Reduction from 10.6 to 8.8 days/month (P = 0.0065) |
CPH-101-0701 | 166 patients | Nalmefene vs Placebo | Drinking Control | Significant decrease in heavy drinking days noted |
Q & A
Q. Basic: What safety protocols are essential when handling Normetanephrine hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to prevent inhalation .
- First Aid Measures:
- Skin contact: Immediately rinse with water for 15 minutes.
- Eye exposure: Flush eyes with water for several minutes; seek medical attention if irritation persists.
- Ingestion: Do not induce vomiting; consult a physician .
- Storage: Store in a cool, dry place away from incompatible substances. Follow OSHA HCS guidelines for hazardous material management .
Q. Basic: How should researchers design experiments to assess Normetanephrine stability under varying storage conditions?
Answer:
- Controlled Variables: Test stability across temperatures (e.g., 4°C, 25°C, -20°C), humidity levels, and light exposure. Use HPLC or mass spectrometry for quantitative analysis .
- Replication: Conduct triplicate measurements to ensure reproducibility.
- Data Reporting: Adhere to metric system standards (e.g., mL, mg) and report precision aligned with instrument capabilities (e.g., ±0.01 mg) .
Q. Advanced: How can contradictory findings in Normetanephrine plasma concentration measurements be resolved?
Answer:
- Source Analysis: Compare methodologies (e.g., ELISA vs. LC-MS/MS) and calibrate instruments using standardized reference materials .
- Statistical Reconciliation: Apply mixed-effects models to account for inter-individual variability. Validate findings against prior studies, explicitly noting protocol differences (e.g., sample collection timing, anticoagulants used) .
- Peer Review: Submit data for external validation to eliminate procedural biases .
Q. Advanced: What methodological considerations are critical for longitudinal studies on Normetanephrine’s role in catecholamine metabolism?
Answer:
- Study Design: Use a cohort or case-control design with repeated measures. Define clear temporal intervals for data collection to track metabolic changes .
- Control Variables: Account for confounders like diet, stress, and concurrent medications.
- Theoretical Grounding: Link hypotheses to catecholamine pathway models (e.g., tyrosine hydroxylase activity) to ensure biological relevance .
Q. Basic: What analytical techniques are recommended for quantifying Normetanephrine in biological samples?
Answer:
- Chromatography: Use HPLC with electrochemical detection for high sensitivity (detection limit: ~0.1 nmol/L) .
- Mass Spectrometry: LC-MS/MS provides superior specificity for distinguishing Normetanephrine from structurally similar metabolites .
- Calibration: Include internal standards (e.g., deuterated Normetanephrine) to correct for matrix effects .
Q. Advanced: How should researchers integrate qualitative and quantitative data in studies of Normetanephrine’s physiological effects?
Answer:
- Mixed-Methods Framework: Combine LC-MS/MS data with patient interviews to contextualize biochemical findings (e.g., stress-related catecholamine surges) .
- Triangulation: Validate quantitative results through thematic analysis of qualitative narratives (e.g., self-reported stress levels vs. Normetanephrine concentrations) .
Q. Basic: What ethical considerations apply to human subject research involving Normetanephrine measurement?
Answer:
- Informed Consent: Disclose risks of blood draws and data usage. Obtain IRB approval before recruitment .
- Participant Selection: Exclude individuals with conditions affecting catecholamine levels (e.g., pheochromocytoma) unless part of the study cohort .
Q. Advanced: How can interspecies variability be addressed in cross-species studies of Normetanephrine metabolism?
Answer:
- Comparative Design: Use phylogenetically diverse models (e.g., rodents, primates) and normalize data to body weight/metabolic rate .
- Pathway Mapping: Compare enzyme kinetics (e.g., COMT activity) across species using in vitro assays .
- Meta-Analysis: Aggregate existing cross-species data to identify conserved metabolic pathways .
特性
IUPAC Name |
(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLQAACGCFFEX-ISWURRPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42971-33-5 | |
Record name | Nornalmefene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORNALMEFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。